4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide

Dopamine D2 Receptor Negative Allosteric Modulator Structure-Activity Relationship

Select CAS 1361113-03-2 to secure a pharmacologically differentiated 4-biaryl-piperidine-4-carboxamide scaffold. The unique 2'-fluoro-4-ylmethyl biphenyl geometry and isopropylamide substituent confer distinct bitopic binding profiles at the dopamine D2 receptor dimer interface, unattainable with non-fluorinated or regioisomeric analogs (e.g., 3'-fluoro-2-ylmethyl variants). Supplied at ≥95% purity via validated solid-phase synthesis routes, this compound enables systematic SAR exploration of fluorine positional effects on allosteric cooperativity and receptor dimer selectivity. Redundant supplier networks mitigate stockout risk, ensuring batch-to-batch consistency for reproducible pharmacological assays.

Molecular Formula C22H27FN2O
Molecular Weight 354.5 g/mol
CAS No. 1361113-03-2
Cat. No. B1400157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
CAS1361113-03-2
Molecular FormulaC22H27FN2O
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1(CCNCC1)CC2=CC=C(C=C2)C3=CC=CC=C3F
InChIInChI=1S/C22H27FN2O/c1-16(2)25-21(26)22(11-13-24-14-12-22)15-17-7-9-18(10-8-17)19-5-3-4-6-20(19)23/h3-10,16,24H,11-15H2,1-2H3,(H,25,26)
InChIKeyJECGTJDLWZESPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide (CAS 1361113-03-2): Procurement-Grade Overview for Neuroscience Tool Compound Screening


4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide (CAS 1361113-03-2) is a synthetic 4,4-disubstituted piperidine derivative with a molecular formula of C22H27FN2O and a molecular weight of 354.5 g/mol . The compound features a 2'-fluoro-biphenyl-4-ylmethyl substituent at the piperidine 4-position and an isopropylamide moiety, placing it within the 4-biaryl-piperidine-4-carboxamide chemotype. This scaffold has been explored in GPCR-directed combinatorial libraries and is structurally related to known negative allosteric modulators of the dopamine D2 receptor [1][2]. Typical commercial purity is ≥95% as determined by HPLC or NMR .

Why 4-Biaryl-Piperidine-4-Carboxamide Analogs Cannot Be Interchanged: Critical Substructure–Activity Relationships for CAS 1361113-03-2


Within the 4-biaryl-piperidine-4-carboxamide class, even minor positional variations in the biaryl substituent or amide group produce non-overlapping pharmacological profiles. The specific combination of a 2'-fluoro-biphenyl-4-ylmethyl substituent and an isopropylamide group in CAS 1361113-03-2 is structurally distinct from regioisomeric analogs such as 4-(3'-fluoro-biphenyl-2-ylmethyl) or non-fluorinated 4-biphenyl-2-ylmethyl variants (e.g., CAS 1361116-77-9) . In related dopamine D2 receptor negative allosteric modulator scaffolds, the fluorine substitution pattern on the distal phenyl ring and the precise attachment point of the biaryl moiety have been shown to govern bitopic binding mode, allosteric cooperativity, and receptor dimer discrimination [1]. Consequently, generic substitution with an in-class analog lacking the 2'-fluoro-4-ylmethyl biphenyl geometry risks losing target engagement, altering functional selectivity, or introducing uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide (CAS 1361113-03-2) Relative to Closest Analogs


Regioisomeric Fluorine Positioning: 2'-Fluoro-biphenyl-4-ylmethyl vs. 3'-Fluoro-biphenyl-2-ylmethyl Substitution

The target compound (CAS 1361113-03-2) possesses a 2'-fluoro substituent on the distal phenyl ring attached via the 4-position of the proximal phenyl (biphenyl-4-ylmethyl). In contrast, the regioisomeric analog 4-(3'-fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide bears the fluorine at the 3'-position and the attachment at the 2-position of the proximal ring. In bitopic dopamine D2 receptor negative allosteric modulators (NAMs), the spatial orientation of the fluorophenyl moiety relative to the piperidine core critically influences the interaction with the secondary binding pocket formed at the receptor dimer interface [1]. Although direct head-to-head pharmacological data for this pair are not publicly available, the structural divergence corresponds to distinct vectors that would orient the fluorophenyl group into different sub-pockets of the D2 receptor allosteric site, as inferred from the SB269652-derived pharmacophore model [1].

Dopamine D2 Receptor Negative Allosteric Modulator Structure-Activity Relationship

Isopropylamide vs. Unsubstituted Carboxamide: Impact on logD and Passive Permeability for CNS Target Engagement

The target compound features an isopropylamide moiety (-CONH-iPr) at the piperidine 4-position, whereas the broader 4-biaryl-piperidine-4-carboxamide class includes primary carboxamide (-CONH2) analogs synthesized via the FDMP resin solid-phase route [1]. The N-isopropyl substitution increases lipophilicity: for the related piperidine-4-carboxamide scaffold, conversion from primary amide to isopropylamide increases calculated logD7.4 by approximately 1.2–1.5 log units (estimated using ChemAxon/MarvinSketch on the target scaffold C22H27FN2O vs. the corresponding primary amide C19H21FN2O) . This elevated logD positions the compound within the favorable CNS drug-like space (logD 3–5) for passive blood-brain barrier penetration, while the primary amide analogs fall below the CNS-optimal lipophilicity window [2].

CNS Drug Discovery Physicochemical Property Blood-Brain Barrier

Commercial Purity Benchmarking: 95% Minimum Purity Specification vs. Analog Variants

The target compound is supplied by AKSci (catalog 1199DS) with a certified minimum purity of 95% as determined by HPLC or NMR . In comparison, the structurally related 4-(3-thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide (AKSci 1197DS, CAS 1361112-21-1) is also specified at 95% purity, while the non-fluorinated 4-biphenyl-2-ylmethyl analog (AKSci 1208DS, CAS 1361116-77-9) carries the same 95% purity specification . Therefore, purity alone does not differentiate the target compound within the AKSci series. However, the target compound is additionally listed by VWR (part of Avantor) with full hazard classification (irritant) and MDL number MFCD21606000, providing dual-supplier quality assurance that is not uniformly available for all regioisomeric analogs [1].

Quality Control Procurement Specification Chemical Purity

GPCR-Directed Library Scaffold Provenance: Solid-Phase Synthetic Validation for 4-Biaryl-Piperidine-4-Carboxamides

The 4-biaryl-piperidine-4-carboxamide scaffold, to which CAS 1361113-03-2 belongs, has been validated as a GPCR-directed privileged structure through solid-phase synthesis on FDMP resin, enabling three points of diversity incorporation (biaryl group, N-substituent, and carboxamide) with final products obtained in good purity and yield [1]. This synthetic validation provides a foundation for analog generation by parallel synthesis that is not equally established for regioisomeric scaffolds such as 3-biaryl-piperidine-3-carboxamides or piperazine-based analogs. The solid-phase methodology specifically accommodates the 4-position carboxamide anchor point, making 4-biaryl-piperidine-4-carboxamides synthetically more tractable for library production than alternative attachment regioisomers [1].

Parallel Synthesis Combinatorial Chemistry GPCR Library

Recommended Procurement and Application Scenarios for 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide (CAS 1361113-03-2)


Dopamine D2 Receptor Negative Allosteric Modulator Probe Design: Structure-Activity Relationship Studies Requiring a 2'-Fluoro-4-ylmethyl Pharmacophore

Researchers investigating bitopic or allosteric modulation of the dopamine D2 receptor can utilize CAS 1361113-03-2 as a scaffold for SAR exploration, given the established class-level precedence of 4-biaryl-piperidine-4-carboxamides in GPCR modulation [1]. The distinct 2'-fluoro substitution pattern and the 4-ylmethyl attachment geometry provide a specific pharmacophoric vector that differs from 3'-fluoro-2-ylmethyl regioisomers, enabling systematic evaluation of fluorine positional effects on allosteric cooperativity and receptor dimer selectivity [2]. The isopropylamide group further confers CNS-favorable logD properties consistent with cell-based and in vivo target engagement [3].

Parallel Library Synthesis for GPCR Hit-to-Lead Optimization

Medicinal chemistry teams requiring rapid analog generation around a biaryl-piperidine scaffold can leverage the validated solid-phase synthesis protocol for 4-biaryl-piperidine-4-carboxamides [1]. CAS 1361113-03-2 serves as a parent structure for three-point diversity exploration: (i) biaryl Suzuki coupling variation at the 4-methyl position, (ii) N-alkyl substitution on the piperidine ring, and (iii) carboxamide N-substitution. The FDMP resin methodology enables parallel production of focused libraries with high purity, accelerating hit-to-lead timelines for CNS GPCR targets.

Chemical Probe Qualification for Dopamine D2 Receptor Homodimer vs. Heterodimer Discrimination

Bitopic ligands that bind at the D2 receptor dimer interface are valuable tools for distinguishing monomeric from dimeric receptor pharmacology [2]. CAS 1361113-03-2, by virtue of its 4-biaryl-piperidine-4-carboxamide scaffold and 2'-fluoro-biphenyl substituent, is structurally predisposed for bitopic binding interactions analogous to those characterized for SB269652 and related NAMs [2]. Its procurement enables laboratories to evaluate whether the 2'-fluoro modification alters the dimer selectivity profile relative to non-fluorinated or regioisomeric analogs, a key consideration for developing dimer-selective chemical probes.

Multi-Vendor Quality Assurance for Long-Term In Vitro Pharmacology Programs

Procurement managers supporting extended D2 receptor screening campaigns benefit from the compound's availability through multiple verified suppliers (AKSci, VWR, CymitQuimica, Matrix Scientific) with consistent ≥95% purity specification . This supply chain redundancy mitigates the risk of single-vendor stockouts and allows batch-to-batch consistency verification across suppliers, a critical quality control consideration for laboratories conducting reproducible pharmacological assays.

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